

# In-Situ Characterization of Hydrogen Evolution Reaction Catalysts: Application Notes and Protocols

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This document provides detailed application notes and experimental protocols for the in-situ characterization of **hydrogen** evolution reaction (HER) catalysts. It is designed to guide researchers in utilizing advanced analytical techniques to understand catalyst behavior under operating conditions, a critical aspect of developing efficient and durable materials for clean energy production.

## Introduction to In-Situ Characterization for HER

The **hydrogen** evolution reaction (HER) is a fundamental process in electrocatalysis with significant implications for renewable energy systems. The efficiency of HER is critically dependent on the catalytic material used. To rationally design and optimize HER catalysts, it is imperative to understand their structural and electronic properties under reaction conditions. In-situ characterization techniques allow for the real-time monitoring of catalysts as the HER proceeds, providing invaluable insights into reaction mechanisms, active sites, and catalyst stability.<sup>[1]</sup> This is in contrast to ex-situ methods, which only examine the catalyst before or after the reaction and may not reflect its true state during operation.<sup>[2]</sup>

## Key In-Situ Characterization Techniques

A variety of in-situ techniques are employed to probe the dynamic nature of HER catalysts. These can be broadly categorized into spectroscopic, microscopic, and electrochemical methods.

## Spectroscopic Techniques

### 2.1.1. In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules and materials, offering insights into the chemical bonds and crystal structure of catalysts and adsorbates during the HER.<sup>[3][4]</sup> It is particularly useful for identifying reaction intermediates and understanding the role of the catalyst surface and the electrolyte in the reaction mechanism.<sup>[5][6]</sup>

### 2.1.2. In-Situ X-ray Absorption Spectroscopy (XAS)

Operando XAS is an element-specific technique that provides information on the electronic structure (X-ray Absorption Near Edge Structure - XANES) and local atomic coordination (Extended X-ray Absorption Fine Structure - EXAFS) of the catalyst.<sup>[7][8]</sup> This allows for the determination of oxidation states, bond distances, and coordination numbers of the catalytic elements as a function of the applied potential.<sup>[9]</sup>

## Microscopic Techniques

### 2.2.1. In-Situ Electrochemical Scanning Tunneling Microscopy (EC-STM)

In-situ EC-STM enables the visualization of the catalyst surface with atomic resolution in an electrochemical environment.<sup>[10][11]</sup> It can be used to identify the specific atomic sites that are active for the HER and to observe surface restructuring during the reaction.<sup>[3][12]</sup>

### 2.2.2. In-Situ Liquid-Cell Transmission Electron Microscopy (TEM)

In-situ liquid-cell TEM allows for the direct observation of nanoscale morphological and structural changes in catalyst materials during the HER.<sup>[13][14][15][16]</sup> This technique provides real-time information on particle size, shape, and aggregation, as well as the evolution of defects and interfaces.<sup>[17][18]</sup>

## Electrochemical Techniques

### 2.3.1. In-Situ Electrochemical Quartz Crystal Microbalance (EQCM)

In-situ EQCM is a highly sensitive technique for measuring mass changes at the electrode surface with nanogram resolution.<sup>[19]</sup> During the HER, it can be used to monitor the adsorption and desorption of species, as well as potential corrosion or dissolution of the catalyst material.<sup>[11]</sup>

## Quantitative Data Presentation

The following tables summarize key performance metrics for various classes of HER catalysts, including transition metal dichalcogenides (TMDs), and cobalt-based, and nickel-based catalysts, as determined by in-situ and electrochemical studies.

Table 1: HER Performance of MoS<sub>2</sub>-Based Catalysts<sup>[7][20][21][22]</sup>

Catalyst	Electrolyte	Overpotential at 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)
MoS <sub>2</sub> /RGO	0.5 M H <sub>2</sub> SO <sub>4</sub>	~100	41
Defective MoS <sub>2</sub>	0.5 M H <sub>2</sub> SO <sub>4</sub>	180 - 250	50 - 70
Amorphous MoS <sub>2</sub>	0.5 M H <sub>2</sub> SO <sub>4</sub>	~200	60 - 100
Crystalline MoS <sub>2</sub>	0.5 M H <sub>2</sub> SO <sub>4</sub>	250 - 400	80 - 120

Table 2: HER Performance of Cobalt-Based Catalysts<sup>[14][23][24]</sup>

Catalyst	Electrolyte	Overpotential at 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)
CoP/NCNTs	0.5 M H <sub>2</sub> SO <sub>4</sub>	85	49
Co <sub>2</sub> P/NCNTs	0.5 M H <sub>2</sub> SO <sub>4</sub>	112	56
CoP	0.5 M H <sub>2</sub> SO <sub>4</sub>	145	65
CoS <sub>2</sub>	1 M KOH	150	78
Co <sub>3</sub> O <sub>4</sub>	1 M KOH	280	110

Table 3: HER Performance of Nickel-Based Catalysts[25][26][27][28][29][30]

Catalyst	Electrolyte	Overpotential at 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)
Ni <sub>3</sub> S <sub>2</sub>	1 M KOH	110	67
NiS	1 M KOH	180	85
NiS <sub>2</sub>	1 M KOH	160	75
Ni <sub>2</sub> P	0.5 M H <sub>2</sub> SO <sub>4</sub>	130	55
Ni foam (etched)	1 M KOH	~10	Not Reported

## Experimental Protocols

This section provides generalized protocols for the key in-situ techniques discussed. It is important to note that specific parameters may need to be optimized based on the catalyst system and instrumentation.

### Protocol 1: In-Situ Raman Spectroscopy of HER Catalysts

Objective: To monitor vibrational changes in the catalyst and identify reaction intermediates during the HER.

#### Materials and Equipment:

- Raman spectrometer with a long working distance objective
- Potentiostat/Galvanostat
- Spectroelectrochemical cell with a quartz window
- Working electrode (catalyst deposited on a suitable substrate, e.g., carbon paper)
- Reference electrode (e.g., Ag/AgCl or RHE)
- Counter electrode (e.g., Pt wire or graphite rod)
- Electrolyte (e.g., 0.5 M H<sub>2</sub>SO<sub>4</sub> or 1.0 M KOH)
- Purging gas (e.g., Ar or N<sub>2</sub>)

#### Procedure:

- **Electrode Preparation:** Deposit the catalyst onto the substrate using a suitable method (e.g., drop-casting, electrodeposition). Ensure a uniform and stable catalyst layer.
- **Cell Assembly:** Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes. Fill the cell with the deaerated electrolyte.
- **Spectrometer Setup:** Position the cell under the Raman microscope and focus the laser onto the working electrode surface.
- **Initial Spectrum:** Record a Raman spectrum of the catalyst at open circuit potential (OCP) to obtain a baseline.
- **In-Situ Measurement:** Apply a potential range relevant for the HER using the potentiostat (e.g., from 0 V vs. RHE to a potential where significant **hydrogen** evolution occurs).
- **Data Acquisition:** Continuously or intermittently record Raman spectra as the potential is swept or held at specific values.

- Data Analysis: Analyze the changes in the Raman spectra, such as peak shifts, intensity changes, and the appearance of new peaks, to identify structural changes and reaction intermediates.[\[6\]](#)[\[12\]](#)

## Protocol 2: Operando X-ray Absorption Spectroscopy (XAS) of HER Catalysts

Objective: To determine the electronic structure and local coordination environment of the catalyst under HER conditions.

Materials and Equipment:

- Synchrotron beamline with a suitable X-ray energy range
- Operando electrochemical cell transparent to X-rays
- Potentiostat/Galvanostat
- Working electrode (catalyst loaded onto a carbon-based support)
- Reference and counter electrodes
- Electrolyte and purging gas

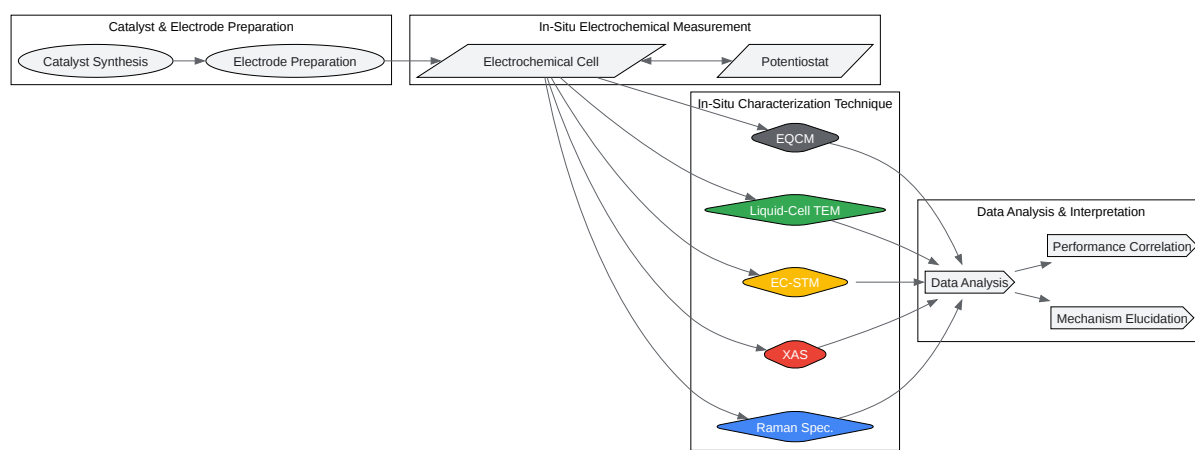
Procedure:

- Electrode Preparation: Prepare a thin, uniform layer of the catalyst on a conductive and X-ray transparent substrate (e.g., carbon paper).
- Cell Design: Utilize an electrochemical cell specifically designed for operando XAS, which allows for electrolyte flow and gas evolution while minimizing X-ray absorption by the cell components.[\[9\]](#)[\[31\]](#)
- Beamline Setup: Mount the cell in the X-ray beam path. Align the beam to probe the catalyst layer.
- Reference Spectra: Collect XAS data for reference compounds (e.g., metal foils, oxides) to aid in data analysis.

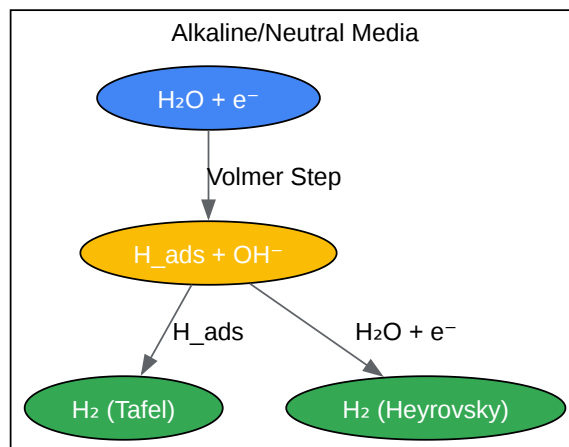
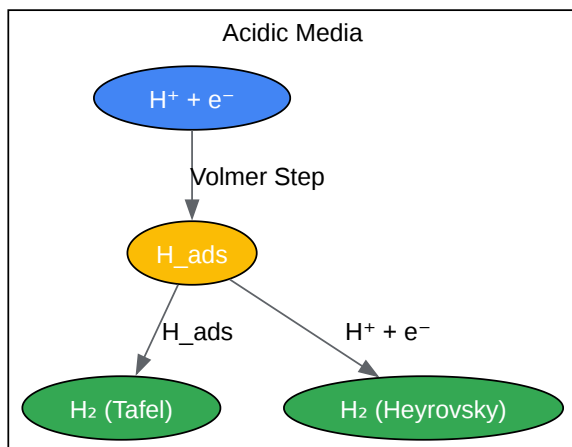
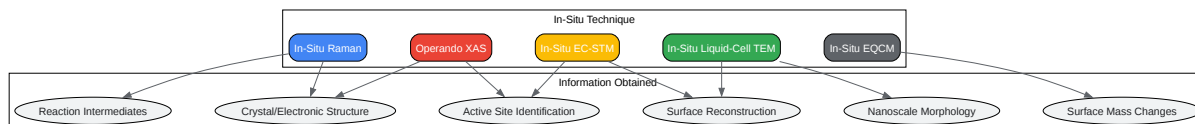
- Operando Measurement: Apply a potential program to the working electrode to initiate the HER.
- Data Collection: Simultaneously record the electrochemical data (current, potential) and XAS spectra at different applied potentials.
- Data Analysis: Analyze the XANES region to determine the oxidation state and the EXAFS region to extract information about bond distances and coordination numbers.[\[7\]](#)[\[8\]](#)

## Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the in-situ characterization of HER catalysts.







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